17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one is a complex organic compound that belongs to the morphinan class of alkaloids. Morphinans are known for their analgesic properties and structural similarity to morphine. This specific compound is characterized by its unique cyclopropylmethyl group and epoxy functionality, which may influence its pharmacological profile and potential applications in medicinal chemistry.
The compound can be synthesized through various organic chemistry techniques, often involving the modification of existing morphinan derivatives. The specific sources of its synthesis may include academic research articles focused on synthetic organic chemistry or pharmaceutical studies exploring new analgesics.
This compound can be classified as an opioid due to its structural features resembling those of morphine. It may also be categorized under synthetic opioids if synthesized through chemical processes rather than extracted from natural sources.
The synthesis of 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one typically involves several steps:
The synthesis process may involve techniques such as:
The molecular structure of 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one can be represented in a chemical diagram showing its complex arrangement of atoms, including:
Key molecular data includes:
The compound can participate in various chemical reactions typical for morphinans:
These reactions require careful control of conditions such as pH, temperature, and solvent choice to ensure selectivity and yield.
The mechanism of action for 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one is likely similar to that of other opioids:
Studies on similar compounds indicate that modifications in structure can significantly affect receptor affinity and efficacy.
The physical properties of this compound include:
Chemical properties include:
17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one has potential applications in:
The isolation of morphine from Papaver somniferum latex in 1804 by Sertürner marked the dawn of alkaloid chemistry and opioid pharmacology. This breakthrough paved the way for systematic modifications of the morphinan scaffold to optimize analgesic efficacy while minimizing adverse effects. A transformative advancement occurred in 1925 when Hungarian pharmacist János Kabay developed the "green method," enabling efficient extraction of morphinan alkaloids (e.g., morphine, codeine) from poppy straw rather than labor-intensive opium harvesting. This industrial process facilitated broader access to morphinan precursors for semisynthesis [6]. Throughout the mid-20th century, researchers at Hungary’s Alkaloida Chemical Company and University of Debrecen pioneered novel transformations of morphinan cores, including nucleophilic substitutions, reductions, and ring functionalizations. Their work established structure-activity relationship (SAR) principles critical for modern opioid design—notably revealing that N-substituents (e.g., allyl, cyclopropylmethyl) confer antagonistic properties, while C14-hydroxylation enhances potency. This historical foundation underpins contemporary efforts to develop functionally selective opioids like 17-(cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one [6] [4].
This target compound belongs to the 4,5-epoxymorphinan subclass of opioids, characterized by an ether bridge between C4 and C5 that constrains the molecule in a specific three-dimensional conformation essential for receptor engagement. Its systematic name denotes critical structural features:
Table 1: Molecular Descriptors of Key Morphinan Derivatives
Compound | Molecular Formula | N-Substituent | C7-Substituent | C6-Functionalization |
---|---|---|---|---|
Morphine | C₁₇H₁₉NO₃ | Methyl | H | Alcohol |
Naltrexone | C₂₀H₂₃NO₄ | Cyclopropylmethyl | H | Ketone |
17-Cyclopropylmethyl-7-spiroindan analog | C₂₈H₂₉NO₄ | Cyclopropylmethyl | Spiroindan | Ketone |
Target Compound | C₃₁H₃₃NO₄ | Cyclopropylmethyl | Benzyl | Ketone |
Molecular weight calculations confirm the formula C₃₁H₃₃NO₄ (MW = 483.60 g/mol), aligning with analogs like the spiroindan derivative (C₂₈H₂₉NO₄; 443.54 g/mol [5]). The benzyl group introduces substantial steric bulk compared to hydrogen or smaller alkyl groups at C7, potentially altering receptor docking [1] [2] [5].
The 4,5-epoxy bridge imposes conformational rigidity critical for bioactivity. This strained ether linkage:
The 17-N-cyclopropylmethyl (CPM) group profoundly impacts pharmacological outcomes:
Table 2: Impact of N-Substituents on Opioid Activity Profiles
N-Substituent | Representative Compound | Primary Activity | Receptor Affinity Trend |
---|---|---|---|
Methyl | Morphine | Full agonist | High μ-affinity |
Allyl | Naloxone | Competitive antagonist | High μ/δ/κ-affinity |
Cyclopropylmethyl (CPM) | Naltrexone | Long-acting antagonist | Enhanced δ-affinity |
CPM + Ketone at C6 | Target Compound | Predicted: Partial agonist/antagonist | Likely high μ/δ |
The synergy between the epoxy constraint, CPM group, and the unique 7-benzyl substitution defines this compound’s novelty. Molecular modeling suggests the benzyl group occupies a lipophilic region near transmembrane helix 2/3 of opioid receptors, potentially conferring biased signaling [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7